molecular formula C21H12F6N2O4 B11524701 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11524701
M. Wt: 470.3 g/mol
InChI Key: DASWWMMGKRMVSI-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenol, followed by a coupling reaction with a benzamide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s binding affinity to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid
  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .

Properties

Molecular Formula

C21H12F6N2O4

Molecular Weight

470.3 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H12F6N2O4/c22-20(23,24)13-2-1-3-15(10-13)28-19(30)12-4-7-16(8-5-12)33-18-9-6-14(21(25,26)27)11-17(18)29(31)32/h1-11H,(H,28,30)

InChI Key

DASWWMMGKRMVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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